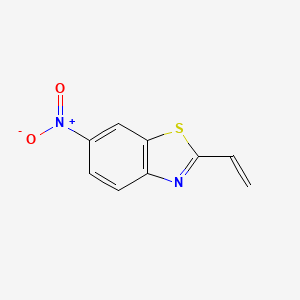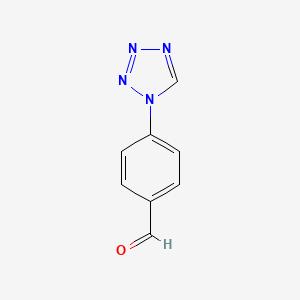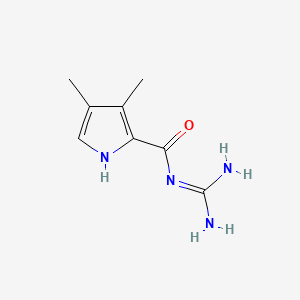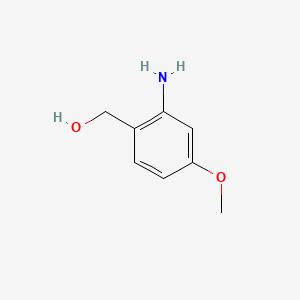
(2-Amino-4-methoxyphenyl)methanol
Descripción general
Descripción
“(2-Amino-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 187731-65-3 and a molecular weight of 153.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of compounds similar to “(2-Amino-4-methoxyphenyl)methanol” has been reported via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is often used in the reduction of different functional groups .Molecular Structure Analysis
The molecular structure of “(2-Amino-4-methoxyphenyl)methanol” consists of a linear formula: C8H11NO2 . The compounds synthesized via Schiff bases reduction route consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(2-Amino-4-methoxyphenyl)methanol” involve the addition of a nucleophilic nitrogen on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical And Chemical Properties Analysis
“(2-Amino-4-methoxyphenyl)methanol” is a solid substance with a molecular weight of 153.18 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions between molecules. The compound’s hydrogen bonding capabilities contribute to its role in supramolecular assemblies. Researchers explore its use in designing functional materials, such as molecular sensors or host-guest systems.
For crystal structures and more technical details, you can refer to the work by Ajibade and Andrew . Additionally, the optimized structure of a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has been studied . Keep in mind that scientific research is dynamic, and ongoing studies may reveal even more applications for this intriguing compound. 🧪🔬
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-amino-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRVVOQVTLZCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666719 | |
| Record name | (2-Amino-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187731-65-3 | |
| Record name | (2-Amino-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


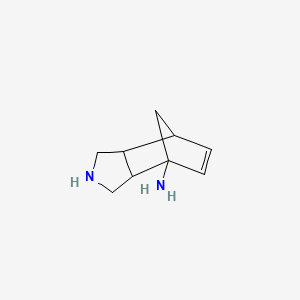
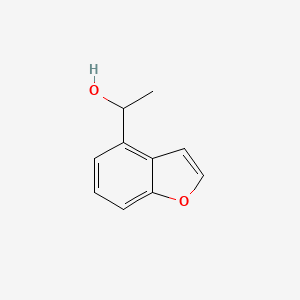
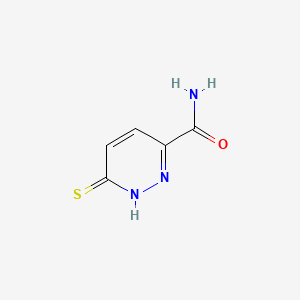
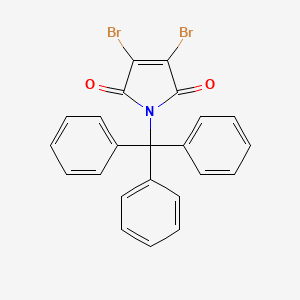

![(6R,7S)-3,7-diamino-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573268.png)
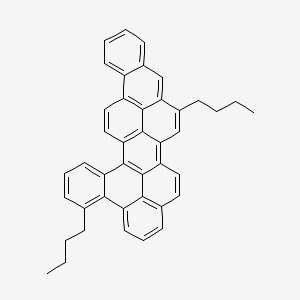

![(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B573272.png)
